![molecular formula C8H6Cl2N2 B1455353 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine CAS No. 121082-25-5](/img/structure/B1455353.png)

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine

Overview

Description

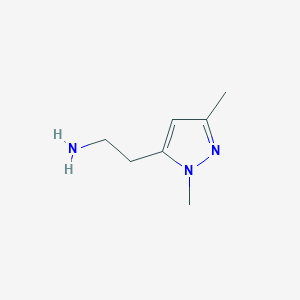

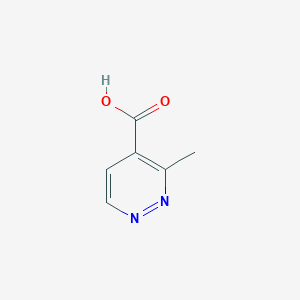

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine contains a total of 19 bonds; 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied. The reaction with bromine proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The average mass of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is 201.053 Da, and its monoisotopic mass is 199.990799 Da .Scientific Research Applications

Biological Activity

Imidazopyridines, which include 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine, are known for their diverse biological activity . They have been found to exhibit analgesic, nonsteroidal anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .

Antagonists of Angiotensin II Receptors

Compounds of this class, including 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine, are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .

Antiviral, Antimicrobial, and Cytotoxic Activities

Imidazo[4,5-b]pyridines possess antiviral, antimicrobial, and cytotoxic activities . This makes them valuable in the development of new drugs and treatments.

Agricultural Applications

Derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

Light-Sensitive Dyes and Optical Media for Data Storage

Such compounds are also used in the role of light-sensitive dyes and optical media for data storage .

Pesticides and Fungicides

Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .

Active Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mechanism of Action

properties

IUPAC Name |

6,8-dichloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYDSOZBFMMMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine in the development of new antibacterial agents?

A: 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine serves as a crucial starting material for synthesizing a diverse range of imidazo[1,2-a]pyridine derivatives. [] The research highlights its versatility by demonstrating its use in creating compounds with pyridine, thiazole, and pyrazole moieties. These modifications are significant because they introduce structural diversity, potentially leading to enhanced antibacterial activity and addressing the growing challenge of antibiotic resistance.

Q2: How does the incorporation of thiazole rings into the 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine scaffold impact antibacterial activity?

A: The research explicitly states that incorporating thiazole rings into the 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine structure led to compounds with "remarkable antibacterial activities." [] While the exact mechanism of action is not detailed within this specific study, the presence of the thiazole ring likely influences the molecule's interaction with bacterial targets, potentially enhancing its binding affinity or interfering with essential bacterial processes. Further investigation into the structure-activity relationship of these thiazole-containing derivatives could provide valuable insights for developing more potent antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)